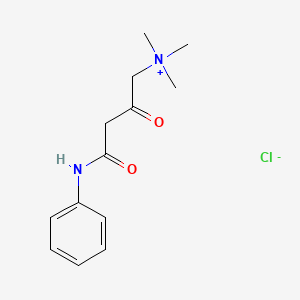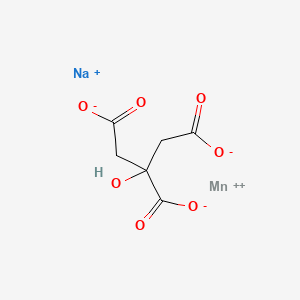
Citric acid, manganese sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citric acid, manganese sodium salt is a compound formed by the combination of citric acid, manganese, and sodium ions. Citric acid, known as 2-hydroxypropane-1,2,3-tricarboxylic acid, is a weak organic acid found naturally in citrus fruits. Manganese is a transition metal that plays a crucial role in various biological processes, while sodium is an essential electrolyte in the human body. The combination of these elements results in a compound with unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of citric acid, manganese sodium salt typically involves the reaction of citric acid with manganese and sodium salts. One common method is the sol-gel process, where citric acid acts as a chelating agent to form a stable complex with manganese ions. The reaction is carried out in an aqueous solution, and the pH is adjusted to facilitate the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a series of steps involving the dissolution of citric acid in water, followed by the addition of manganese and sodium salts. The mixture is then subjected to controlled heating and stirring to ensure complete reaction and formation of the compound. The final product is obtained through filtration, drying, and crystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions: Citric acid, manganese sodium salt undergoes various chemical reactions, including complexation, oxidation, and reduction. The compound can form stable complexes with other metal ions, and its reactivity is influenced by the presence of functional groups in citric acid .
Common Reagents and Conditions:
Complexation: Citric acid acts as a chelating agent, forming complexes with metal ions such as manganese, cobalt, nickel, and zinc.
Oxidation and Reduction: The compound can participate in redox reactions, where manganese ions undergo changes in oxidation states.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of manganese oxides, while reduction reactions can yield manganese metal or lower oxidation state compounds .
Applications De Recherche Scientifique
Citric acid, manganese sodium salt has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of citric acid, manganese sodium salt involves its ability to chelate metal ions and participate in redox reactions. The compound can bind to metal ions through the carboxyl and hydroxyl groups of citric acid, forming stable complexes. These complexes can influence various biochemical pathways and processes, such as enzyme activity and metal ion transport .
Comparaison Avec Des Composés Similaires
Sodium citrate: A common salt of citric acid used as a buffering agent and anticoagulant.
Manganese citrate: A compound with similar chelating properties, used in dietary supplements and as a precursor for manganese-based materials.
Calcium citrate: Another citrate salt used as a calcium supplement and in various industrial applications.
Uniqueness: Citric acid, manganese sodium salt is unique due to its combination of manganese and sodium ions, which imparts distinct properties and applications. The presence of manganese enhances its redox activity and potential use in catalysis and biomedical applications, while sodium contributes to its solubility and stability in aqueous solutions .
Propriétés
Numéro CAS |
85169-06-8 |
|---|---|
Formule moléculaire |
C6H5MnNaO7 |
Poids moléculaire |
267.03 g/mol |
Nom IUPAC |
sodium;2-hydroxypropane-1,2,3-tricarboxylate;manganese(2+) |
InChI |
InChI=1S/C6H8O7.Mn.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+2;+1/p-3 |
Clé InChI |
BQMLPXZJPMHRIH-UHFFFAOYSA-K |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)
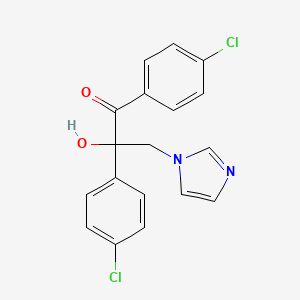
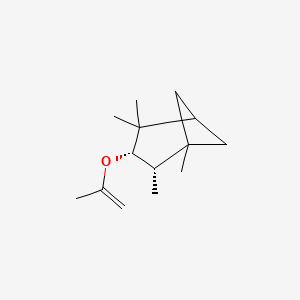
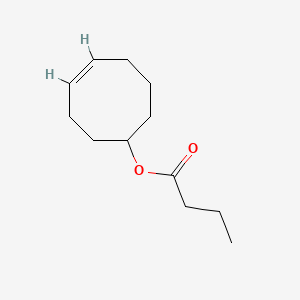



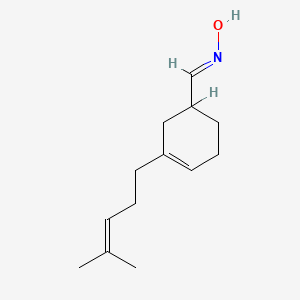
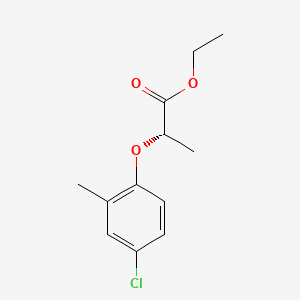

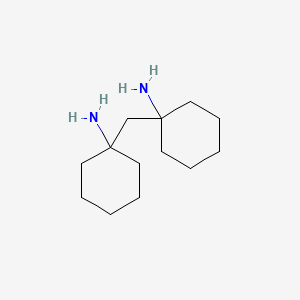
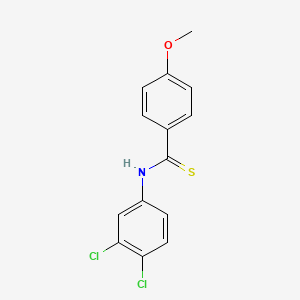
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)
